2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol
CAS No.:
Cat. No.: VC17261365
Molecular Formula: C5H11N5O
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11N5O |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2-[(4,5-diaminopyrazol-1-yl)amino]ethanol |
| Standard InChI | InChI=1S/C5H11N5O/c6-4-3-9-10(5(4)7)8-1-2-11/h3,8,11H,1-2,6-7H2 |
| Standard InChI Key | HLGSZNAYNGFZOL-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C(=C1N)N)NCCO |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The 4- and 5-positions of the ring are substituted with amino groups (-NH₂), while the 1-position is occupied by a 2-hydroxyethyl chain (-CH₂CH₂OH). This configuration confers both hydrophilic and reactive properties, enabling participation in coupling reactions critical to dye formation .
Table 1: Key Structural and Physicochemical Properties
The sulfate salt variant (1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate) exhibits enhanced stability and solubility, making it preferable for commercial formulations .
Synthetic Pathways and Optimization
Patent-Established Synthesis (EP1342716A2)
A 2003 European patent outlines a multi-step synthesis route for 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, yielding the compound at 72% efficiency from ethyl (ethoxymethylene)cyanoacetate .
Step 1: Formation of 5-Amino-4-ethoxycarbonyl Intermediate
Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol at 80°C to form 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole. Thin-layer chromatography confirmed completion within 2 hours .
Step 2: Saponification and Decarboxylation
The intermediate undergoes hydrolysis with sodium hydroxide to yield 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole. Subsequent heating to 150°C induces decarboxylation, producing 5-amino-1-(2'-hydroxyethyl)pyrazole .
Step 3: Nitrosation and Reduction
Treatment with isoamyl nitrite introduces a nitroso group at the 4-position, followed by palladium-catalyzed hydrogenation to yield the final 4,5-diamino derivative .
Table 2: Critical Reaction Parameters
| Step | Reactants/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, 80°C, 2 hours | 95% |
| 2 | NaOH, reflux; HCl, pH 4 | 72% |
| 3 | Isoamyl nitrite, Pd/C, H₂ | 68% |
Industrial Applications in Oxidative Hair Dyes
Mechanism of Action
In cosmetic formulations, 2-(4,5-diamino-1H-pyrazol-1-yl)ethan-1-ol sulfate acts as a precursor that reacts with couplers (e.g., resorcinol) in the presence of hydrogen peroxide. Oxidation generates quinonediimine intermediates, which couple to form indo dyes responsible for hair coloration .
Figure 1: Dye Formation Pathway
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Precursor Activation:
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Coupling Reaction:
This mechanism allows for tunable shades depending on the coupler selected, with the pyrazole derivative contributing to color depth and longevity .
| Test System | Dose/Concentration | Outcome |
|---|---|---|
| HPRT Assay | 2,400 μg/mL | Non-mutagenic |
| Acute Oral (Mice) | 2,000 mg/kg | Reduced motility, no mortality |
Regulatory assessments classify the compound as safe for topical use in hair dyes at concentrations ≤2% .
Challenges and Future Directions
Stability Considerations
The free base form is prone to oxidation, necessitating formulation as a sulfate salt or storage under inert atmospheres. Research into stabilizers like ascorbic acid derivatives is ongoing .
Environmental Impact
While the compound exhibits low ecotoxicity (log P = -1.75), its high water solubility raises concerns about aquatic bioaccumulation. Advanced oxidation processes (AOPs) are being explored for wastewater treatment .
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